Tilomisole is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is primarily recognized for its anti-inflammatory and immunomodulatory properties, which have been explored in various studies. The compound is classified as a benzimidazole derivative, a class known for diverse biological activities.
Tilomisole was originally developed as an anti-parasitic agent, particularly for its effectiveness against certain types of helminths in veterinary medicine. Its structure and mechanism of action have led researchers to investigate its potential benefits in human medicine, especially regarding inflammation and immune response modulation.
Tilomisole is classified under the category of benzimidazole derivatives. This classification is significant as compounds within this group often exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
The synthesis of tilomisole typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with various carbonyl compounds under acidic conditions. This approach allows for the formation of the benzimidazole scaffold, which is crucial for the biological activity of the compound.
Tilomisole's molecular structure features a benzimidazole core, which is characterized by a fused benzene and imidazole ring system. This structure is pivotal for its biological activity.
Tilomisole undergoes various chemical reactions that can modify its structure and enhance its therapeutic efficacy. Notable reactions include:
The mechanism of action of tilomisole involves modulation of immune responses and anti-inflammatory pathways. It is believed to inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), thereby reducing the production of pro-inflammatory mediators.
Tilomisole has several scientific applications, particularly in pharmacology:
Tilomisole (WY-18,251; NSC 310633) emerged from pharmaceutical research in the late 20th century as an experimental benzimidazothiazole derivative. Developed by American Home Products Corp., it was initially investigated for its immunomodulating and antimetastatic properties in oncology [10]. Preclinical studies in the 1980s–1990s demonstrated its ability to enhance lymphocyte blastogenic responses and macrophage phagocytosis in vitro, alongside significant anti-inflammatory activity in rodent models. Notably, it increased peripheral blood lymphocytes in rats and inhibited chronic inflammation in adjuvant- and collagen-induced arthritis models. However, clinical trials revealed insufficient antitumor efficacy, prompting a strategic shift toward inflammation research [10] [2].
Tilomisole belongs to the benzimidazothiazole chemical class, characterized by a fused heterocyclic core structure. Its systematic IUPAC name is [3-(4-Chlorophenyl)[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl]acetic acid (Molecular Formula: C₁₇H₁₁ClN₂O₂S; MW: 342.80 g/mol) [10] [2]. The scaffold integrates:
Research interest in tilomisole stems from its dual mechanism: COX inhibition and immune cell modulation. Unlike classical NSAIDs (e.g., aspirin), it combines acute anti-inflammatory efficacy with chronic immunoregulatory effects without antipyretic activity [10]. The free carboxylic acid group, however, raised concerns about gastrointestinal (GI) toxicity, analogous to traditional NSAIDs [1]. This limitation catalyzed efforts to derivatize tilomisole—replacing the COOH group with amides, hydrazones, or triazoles—to enhance selectivity for COX-2 (inducible during inflammation) over COX-1 (constitutive, GI-protective) and mitigate side effects [1] [3].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: